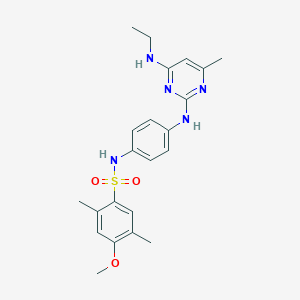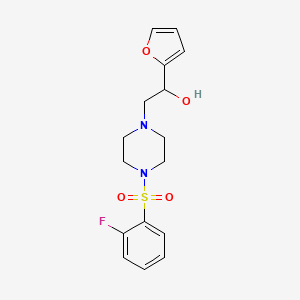
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known by its chemical name, FPEI, and is a member of the piperazine family of compounds. FPEI has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Chemical Properties
Research in organic synthesis has led to the development of novel derivatives involving structures similar to 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol. For instance, studies have shown the synthesis of complex molecules starting from furan derivatives, highlighting methods that could potentially apply to the synthesis and functionalization of similar compounds. These methodologies involve various chemical reactions, including Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, showcasing the compound's utility in synthetic organic chemistry (Kumar et al., 2017).
Biological Activities and Applications
The compound's structure suggests potential for pharmacological investigation, particularly in the context of CNS disorders. Analogous compounds have been evaluated for antidepressant and antianxiety activities, demonstrating significant effects in behavioral assays. This suggests that derivatives of this compound could have potential applications in the development of new therapeutic agents for mental health disorders (Kumar et al., 2017).
Enzymatic Studies and Drug Metabolism
Compounds with a similar structural framework have been studied to understand their metabolic pathways in the human body, particularly how they are processed by various cytochrome P450 enzymes. Such studies are crucial for drug development as they inform on potential drug interactions and metabolic stability. For instance, investigations into the oxidative metabolism of novel antidepressants reveal the involvement of multiple CYP enzymes, highlighting the importance of understanding enzymatic interactions for compounds like this compound in drug design and development (Hvenegaard et al., 2012).
Antiplasmodial and Antibacterial Activities
The structural motifs present in this compound, such as the piperazine and furan units, have been associated with biological activities, including antiplasmodial and antibacterial effects. Research into piperazine sulfonamides, for example, has identified compounds with significant activity against Plasmodium falciparum, suggesting potential for the development of new antimalarial agents. Similarly, the antibacterial potential of N-sulfonated derivatives of similar structures indicates a broad spectrum of application in combating bacterial infections (Martyn et al., 2010; Abbasi et al., 2022).
properties
IUPAC Name |
2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c17-13-4-1-2-6-16(13)24(21,22)19-9-7-18(8-10-19)12-14(20)15-5-3-11-23-15/h1-6,11,14,20H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDLGROVIVQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

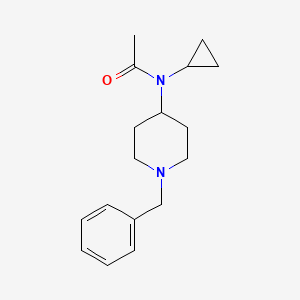
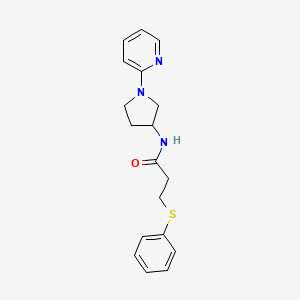

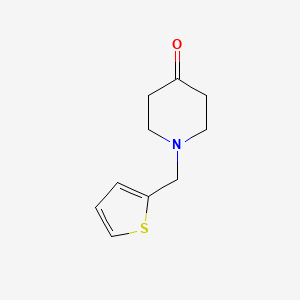
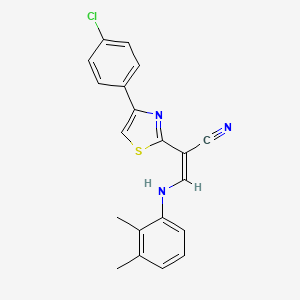
![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)
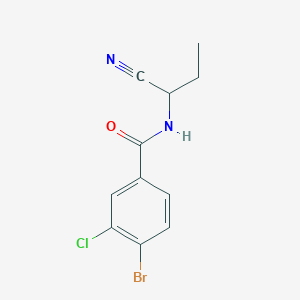

![2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2473385.png)
![cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2473386.png)
![N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2473388.png)
